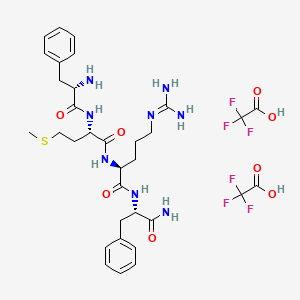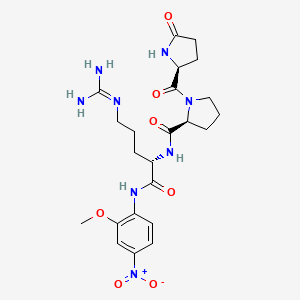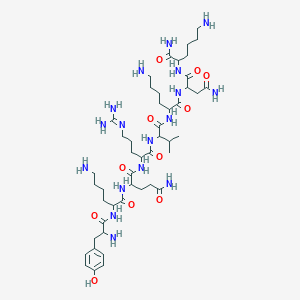
872036-64-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 872036-64-1 is known as Insulin alpha-chain 1-13 . It is a human leucocyte antigen (HLA)-DR4-restricted epitope that comprises the first 13 amino acids of the insulin A-chain .
Molecular Structure Analysis
The molecular formula of Insulin alpha-chain 1-13 is C66H118N20O22S3 . The IUPAC name is (2S,5S,8R,11S,14S,17S,20R,23R,26S,29S)-26-(3-amino-3-oxopropyl)-11-((S)-sec-butyl)-29-((2S,5S,11S,14S)-14,18-diamino-5-((S)-sec-butyl)-11-(3-guanidinopropyl)-2-isopropyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecanamido)-17-(®-1-hydroxyethyl)-5,14-bis(hydroxymethyl)-2-isobutyl-8,20,23-tris(mercaptomethyl)-4,7,10,13,16,19,22,25,28-nonaoxo-3,6,9,12,15,18,21,24,27-nonaazadotriacontanedioic acid .Physical And Chemical Properties Analysis
The molecular weight of Insulin alpha-chain 1-13 is 1639.96 . It is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis
- The compound is significant in the synthesis of inorganic nanoparticles, a process crucial for the development of new materials in the chemical industry. This has implications for advancements in areas like electronics, where novel semiconducting materials have evolved from vacuum tubes to modern chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Health Care Research
- It plays a role in health care research, especially in systematic approaches to assess the strength of scientific evidence, which is fundamental for making evidence-based health-care decisions (West et al., 2002).
Electrochemical Behavior
- Research on thin-film analogs of Mg (Zn, Cu, Al) 2 involves the compound, contributing to understanding the electrochemical behaviors essential for various scientific and industrial applications (Ramgopal, Schmutz, & Frankel, 2001).
Data Sharing in Science
- The compound is pertinent in studies exploring data sharing practices among scientists, which is a critical part of the scientific method allowing for the verification of results and furthering research (Tenopir et al., 2011).
Scientific Software Frameworks
- It's involved in the development and use of scientific software frameworks, which are crucial for improving programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Nursing Science
- This compound is relevant in nursing science, especially in the context of translational research, bridging the gap between basic research findings and their application in clinical practice (Grady, 2010).
Accelerating Scientific Discoveries
- Hackathons have been identified as a means to accelerate scientific discoveries, and this compound is integral in such collaborative efforts that enhance the peer review process and reproducibility of scientific analyses (Ghouila et al., 2018).
Clinical Knowledge and Science
- In medical science, this compound contributes to understanding the integration of clinical knowledge, which is more than just the results of controlled experiments but also includes interpretive action and interaction factors (Malterud, 2001).
Reproducibility in Science
- It is part of research addressing the reproducibility crisis in basic and preclinical research, emphasizing the need for good scientific practice and reliable data (Begley & Ioannidis, 2015).
Scientific Credibility
- The compound is involved in discussions around reinforcing scientific credibility and addressing the loss of respect for scientific authority globally (Vekemans, 2023).
Eigenschaften
CAS-Nummer |
872036-64-1 |
|---|---|
Molekularformel |
C₆₆H₁₁₈N₂₀O₂₂S₃ |
Molekulargewicht |
1639.96 |
Sequenz |
One Letter Code: KRGIVEQCCTSICSL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











